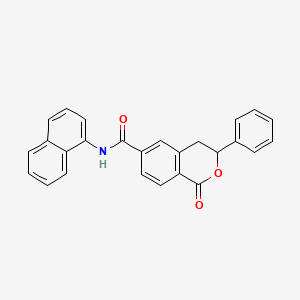
N-(naphthalen-1-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(NAPHTHALEN-1-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthopyrans This compound is characterized by its unique structure, which includes a naphthalene ring, a benzopyran ring, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-1-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the naphthalene and benzopyran precursors. One common method involves the condensation of α-naphthylamine with acetic anhydride in the presence of a suitable solvent such as methanol . The resulting intermediate is then subjected to further reactions to introduce the phenyl and carboxamide groups, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(NAPHTHALEN-1-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or benzopyran rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
N-(NAPHTHALEN-1-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-(NAPHTHALEN-1-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungi by disrupting cell wall synthesis and membrane integrity . The compound’s ability to bind to and inhibit key enzymes and proteins is central to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(NAPHTHALEN-1-YL) PHENAZINE-1-CARBOXAMIDE: Another naphthalene derivative with similar biological activities.
NAPHTHOPYRANS: A class of compounds with photochromic properties, used in various photonic devices.
Uniqueness
N-(NAPHTHALEN-1-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE stands out due to its unique combination of structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C26H19NO3 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C26H19NO3/c28-25(27-23-12-6-10-17-7-4-5-11-21(17)23)19-13-14-22-20(15-19)16-24(30-26(22)29)18-8-2-1-3-9-18/h1-15,24H,16H2,(H,27,28) |
InChI-Schlüssel |
NICFFOIHBOUXQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11321981.png)
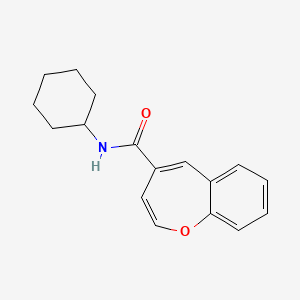
![2-[2-Amino-1-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one](/img/structure/B11321991.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321996.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11321997.png)
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11322009.png)
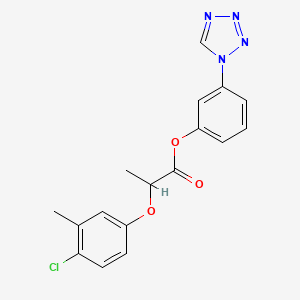
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11322018.png)
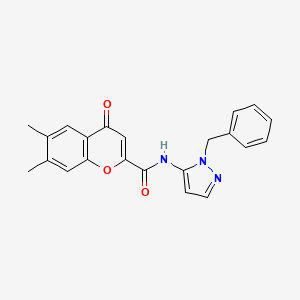
![3,4,6-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11322030.png)
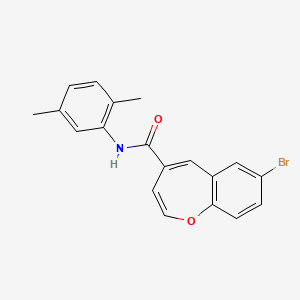
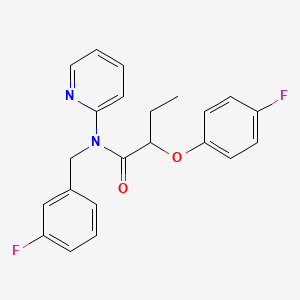
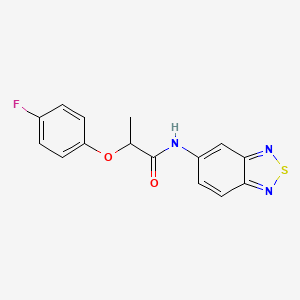
![Ethyl 3-({[5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}amino)benzoate](/img/structure/B11322069.png)
